Ethyl 5-amino-1H-indole-6-carboxylate
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Overview
Description
Ethyl 5-amino-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant target for chemical synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1H-indole-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of an indole derivative, such as 5-nitroindole.
Reduction: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often using automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) are employed.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 5-amino-1H-indole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 5-amino-1H-indole-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate: This compound has a methoxy group at the 5-position, which can influence its reactivity and biological activity.
Mthis compound: The methyl ester variant may have different solubility and pharmacokinetic properties.
5-Nitro-1H-indole-6-carboxylate: The nitro derivative is a precursor in the synthesis of the amino compound and has distinct chemical properties.
Properties
IUPAC Name |
ethyl 5-amino-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)8-6-10-7(3-4-13-10)5-9(8)12/h3-6,13H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFKFVLBLKMFBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CNC2=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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